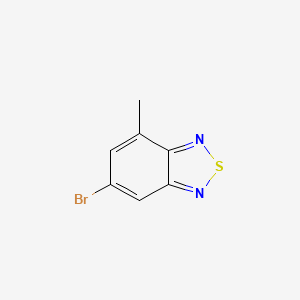

6-Bromo-4-methyl-2,1,3-benzothiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

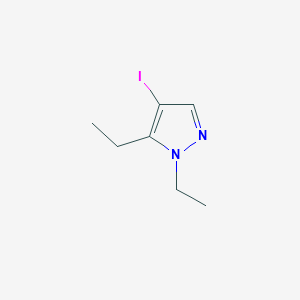

“6-Bromo-4-methyl-2,1,3-benzothiadiazole” is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methyl-2,1,3-benzothiadiazole” can be represented by the SMILES stringBrc1cccc2nsnc12 . This indicates that the molecule consists of a benzothiadiazole ring with a bromine atom attached at the 6th position and a methyl group at the 4th position .

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronics

“6-Bromo-4-methyl-2,1,3-benzothiadiazole” (referred to as BMBT) is a promising building block for organic semiconductors. Its electron-deficient nature and π-conjugated structure make it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Researchers have synthesized BMBT-based materials to enhance charge transport, improve energy conversion efficiency, and achieve high-performance optoelectronic devices .

Medicinal Chemistry and Drug Discovery

BMBT derivatives exhibit interesting biological activities. Researchers have explored their potential as antiviral, antibacterial, and antitumor agents. The bromine substitution enhances their bioactivity by influencing interactions with biological targets. For instance, BMBT analogs have been investigated for their inhibitory effects on specific enzymes or receptors, making them valuable candidates in drug discovery .

Materials Science: Polymer Synthesis

BMBT serves as a versatile monomer for polymer synthesis. When incorporated into conjugated polymers, it imparts desirable properties such as solubility, stability, and charge transport. These polymers find applications in organic solar cells, sensors, and flexible electronics. Researchers have designed BMBT-containing polymers with tunable bandgaps, allowing tailored absorption of light for efficient energy conversion .

Electrocatalysis and Energy Storage

BMBT-based materials have been explored as electrocatalysts for energy conversion reactions. Their unique electronic structure facilitates efficient charge transfer during oxygen reduction reactions (ORR) and hydrogen evolution reactions (HER). Additionally, BMBT derivatives have been integrated into supercapacitors and lithium-ion batteries to enhance energy storage performance .

Photophysical Studies and Fluorescent Probes

BMBT exhibits intriguing photophysical properties, including fluorescence. Researchers have utilized BMBT derivatives as fluorescent probes for detecting specific analytes or monitoring cellular processes. By modifying the substituents, they can fine-tune the emission wavelengths and tailor the probes for specific applications in bioimaging and environmental sensing .

Materials for Organic Photodetectors

BMBT-containing materials have been employed in organic photodetectors (OPDs). Their absorption in the visible and near-infrared regions allows efficient light harvesting. Researchers have optimized BMBT-based OPDs for applications such as light sensing, imaging, and communication systems .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVBFCNMZBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NSN=C12)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)

![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)

![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)

![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)

![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)